2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid typically involves multiple steps. One common method involves the polycondensation of optically active monomers . The specific synthetic routes and reaction conditions can vary, but they generally include the use of various reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Chemical Reactions Analysis
2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the spirocyclic backbone or the carboxylic acid groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in the design of metal-organic frameworks (MOFs) due to its non-aromatic backbone, which helps control pore chemistry and interpenetration . . In industry, it can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. The rigid spirocyclic backbone provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules . This unique structure allows it to act as an effective ligand in coordination chemistry and as a building block for complex molecular architectures.
Comparison with Similar Compounds
2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid can be compared to other similar compounds, such as terephthalic acid and other aromatic dicarboxylates. Unlike these aromatic compounds, Fecht’s acid has a non-aromatic spirocyclic backbone, which provides greater steric bulk and different chemical properties . Other similar compounds include cyclohexane derivatives and short linear alkyl dicarboxylates . The unique structure of Fecht’s acid makes it particularly useful in applications where control of pore chemistry and interpenetration is important.
Properties
Molecular Formula |
C9H12O6 |
---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2,6-dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H12O6/c10-5(11)8(14)1-7(2-8)3-9(15,4-7)6(12)13/h14-15H,1-4H2,(H,10,11)(H,12,13) |
InChI Key |
WOHHWPZSYHVWLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C(=O)O)O)CC(C2)(C(=O)O)O |
Origin of Product |
United States |
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